molecular formula C12H16ClFN2 B3077163 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine CAS No. 1044767-45-4

1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine

Cat. No. B3077163
CAS RN: 1044767-45-4
M. Wt: 242.72 g/mol
InChI Key: XAZKMEHXVPSNGJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)methylpiperidin-3-amine, or 1-CFMP, is a compound belonging to the class of piperidines. It is a heterocyclic compound, meaning it contains two or more different elements as part of its ring structure. It has been the subject of much research in recent years, due to its potential applications in a variety of scientific fields.

Scientific Research Applications

Conformational Analysis and Crystal Structure

  • The compound, similar in structure to 1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine, has been analyzed for its conformation and crystal structure, providing insights into its solid and solution conformations, as well as thermal stability and phase transitions. This information is vital for understanding the compound's behavior in various states (Ribet et al., 2005).

Aurora Kinase Inhibition

  • Research indicates the potential of related compounds in inhibiting Aurora A kinase, suggesting applications in cancer treatment. This aligns with the broader field of kinase inhibition, which is a significant area in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Piperidine Derivatives

  • The synthesis of 1-arylpiperidin-4-ols, which are structurally similar to this compound, has been explored. These compounds have significant implications in medicinal chemistry and drug development (Reese & Thompson, 1988).

Activated Aromatic Substitution

  • Studies have been conducted on the rates of reactions involving similar compounds and piperidine, which is crucial for understanding their chemical behavior and potential applications in organic synthesis (Pietra et al., 1968).

Pharmacokinetics of Novel Inhibitors

  • The impact of hydrolysis-mediated clearance on the pharmacokinetics of novel inhibitors structurally related to this compound has been investigated. This research is crucial for drug design and understanding the metabolic fate of such compounds (Teffera et al., 2013).

Chemical Properties and Interactions

  • Examination of the chemical properties and interactions of compounds similar to this compound is fundamental to their potential applications in chemical synthesis and pharmaceutical development (Betz et al., 2011).

Role in Antidepressant Potential

  • Research on derivatives of 2-pyridinemethylamine, structurally related to the compound , has shown potent and selective activity at 5-HT1A receptors, indicating potential applications in the development of antidepressants (Vacher et al., 1999).

Catalytic Synthesis and Medicinal Applications

  • Studies have been done on the catalytic synthesis of piperidine derivatives, which is relevant to the compound , demonstrating potential applications in medicinal chemistry and drug development (Basyouni et al., 2015).

properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKMEHXVPSNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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